molecular formula C31H37NO6 B378851 15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID

15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID

Cat. No.: B378851
M. Wt: 519.6g/mol
InChI Key: HBJMDWSNDUDODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, isopropyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid groups can form hydrogen bonds, while the aromatic and isoindole structures can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    6-Carboxyindole: Shares the carboxylic acid and indole functionalities.

    Naphtho[2,1-e]isoindole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID is unique due to its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C31H37NO6

Molecular Weight

519.6g/mol

IUPAC Name

15-(3-carboxyphenyl)-5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid

InChI

InChI=1S/C31H37NO6/c1-16(2)20-15-31-12-9-21-29(3,10-6-11-30(21,4)28(37)38)22(31)14-19(20)23-24(31)26(34)32(25(23)33)18-8-5-7-17(13-18)27(35)36/h5,7-8,13,15-16,19,21-24H,6,9-12,14H2,1-4H3,(H,35,36)(H,37,38)

InChI Key

HBJMDWSNDUDODD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)(CCCC4(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)(CCCC4(C)C(=O)O)C

Origin of Product

United States

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